molecular formula C23H38N2O3 B3989286 1-[({3-[3-(1-azepanyl)-2-hydroxypropoxy]benzyl}amino)methyl]cyclohexanol

1-[({3-[3-(1-azepanyl)-2-hydroxypropoxy]benzyl}amino)methyl]cyclohexanol

Cat. No. B3989286
M. Wt: 390.6 g/mol
InChI Key: AWJYOGYFYGGKOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[({3-[3-(1-azepanyl)-2-hydroxypropoxy]benzyl}amino)methyl]cyclohexanol, also known as SR59230A, is a potent and selective antagonist for the β3-adrenoceptor. This compound has been extensively studied in scientific research for its potential therapeutic applications in various diseases.

Mechanism of Action

1-[({3-[3-(1-azepanyl)-2-hydroxypropoxy]benzyl}amino)methyl]cyclohexanol acts as a selective antagonist for the β3-adrenoceptor, which is primarily expressed in adipose tissue, skeletal muscle, and the cardiovascular system. When activated, β3-adrenoceptor stimulates lipolysis, thermogenesis, and glucose uptake in adipose tissue and skeletal muscle. In the cardiovascular system, β3-adrenoceptor activation causes vasodilation and reduces blood pressure. By blocking the β3-adrenoceptor, 1-[({3-[3-(1-azepanyl)-2-hydroxypropoxy]benzyl}amino)methyl]cyclohexanol inhibits these physiological effects.
Biochemical and Physiological Effects:
1-[({3-[3-(1-azepanyl)-2-hydroxypropoxy]benzyl}amino)methyl]cyclohexanol has been shown to have several biochemical and physiological effects in scientific research. In animal studies, 1-[({3-[3-(1-azepanyl)-2-hydroxypropoxy]benzyl}amino)methyl]cyclohexanol has been found to reduce body weight, improve insulin sensitivity, and decrease plasma triglyceride levels. 1-[({3-[3-(1-azepanyl)-2-hydroxypropoxy]benzyl}amino)methyl]cyclohexanol has also been shown to reduce cardiac output and blood pressure in animal models of hypertension.

Advantages and Limitations for Lab Experiments

1-[({3-[3-(1-azepanyl)-2-hydroxypropoxy]benzyl}amino)methyl]cyclohexanol is a potent and selective antagonist for the β3-adrenoceptor, which makes it a valuable tool for investigating the role of β3-adrenoceptor in various physiological processes. However, one limitation of using 1-[({3-[3-(1-azepanyl)-2-hydroxypropoxy]benzyl}amino)methyl]cyclohexanol in lab experiments is its potential off-target effects. 1-[({3-[3-(1-azepanyl)-2-hydroxypropoxy]benzyl}amino)methyl]cyclohexanol has been reported to have some affinity for the β1-adrenoceptor and other receptors, which may affect the interpretation of experimental results.

Future Directions

There are several future directions for the scientific research on 1-[({3-[3-(1-azepanyl)-2-hydroxypropoxy]benzyl}amino)methyl]cyclohexanol. One potential area of investigation is the role of β3-adrenoceptor in the regulation of energy expenditure and glucose homeostasis in humans. Another potential area of investigation is the therapeutic potential of 1-[({3-[3-(1-azepanyl)-2-hydroxypropoxy]benzyl}amino)methyl]cyclohexanol in the treatment of obesity, diabetes, and cardiovascular diseases. Further studies are also needed to better understand the mechanism of action of 1-[({3-[3-(1-azepanyl)-2-hydroxypropoxy]benzyl}amino)methyl]cyclohexanol and its potential off-target effects.

Scientific Research Applications

1-[({3-[3-(1-azepanyl)-2-hydroxypropoxy]benzyl}amino)methyl]cyclohexanol has been extensively studied for its potential therapeutic applications in various diseases, including obesity, diabetes, and cardiovascular diseases. In scientific research, this compound has been used to investigate the role of β3-adrenoceptor in the regulation of energy expenditure, lipid metabolism, and glucose homeostasis. 1-[({3-[3-(1-azepanyl)-2-hydroxypropoxy]benzyl}amino)methyl]cyclohexanol has also been used to study the effects of β3-adrenoceptor activation on cardiac function and blood pressure regulation.

properties

IUPAC Name

1-[[[3-[3-(azepan-1-yl)-2-hydroxypropoxy]phenyl]methylamino]methyl]cyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H38N2O3/c26-21(17-25-13-6-1-2-7-14-25)18-28-22-10-8-9-20(15-22)16-24-19-23(27)11-4-3-5-12-23/h8-10,15,21,24,26-27H,1-7,11-14,16-19H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWJYOGYFYGGKOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CC(COC2=CC=CC(=C2)CNCC3(CCCCC3)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H38N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[({3-[3-(1-azepanyl)-2-hydroxypropoxy]benzyl}amino)methyl]cyclohexanol
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1-[({3-[3-(1-azepanyl)-2-hydroxypropoxy]benzyl}amino)methyl]cyclohexanol
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1-[({3-[3-(1-azepanyl)-2-hydroxypropoxy]benzyl}amino)methyl]cyclohexanol
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1-[({3-[3-(1-azepanyl)-2-hydroxypropoxy]benzyl}amino)methyl]cyclohexanol
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1-[({3-[3-(1-azepanyl)-2-hydroxypropoxy]benzyl}amino)methyl]cyclohexanol
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1-[({3-[3-(1-azepanyl)-2-hydroxypropoxy]benzyl}amino)methyl]cyclohexanol

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